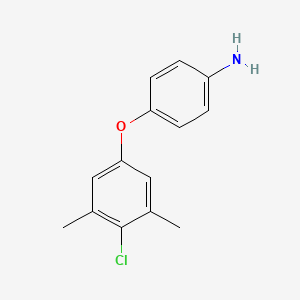

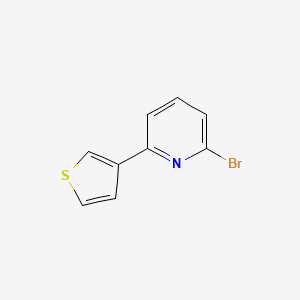

![molecular formula C9H11NO4S B1322712 3-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 89469-46-5](/img/structure/B1322712.png)

3-[Methyl(methylsulfonyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Methyl(methylsulfonyl)amino]benzoic acid is a compound that can be associated with a variety of chemical and pharmacological properties. It is structurally related to benzoic acid derivatives, which are significant in drug molecules and natural products. The presence of a methylsulfonyl group suggests potential biological activity and relevance in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-[Methyl(methylsulfonyl)amino]benzoic acid involves various strategies. For instance, a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity were synthesized, indicating the potential for diverse substitutions on the benzoic acid framework . Another study describes the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy, which could be related to the synthesis of 3-[Methyl(methylsulfonyl)amino]benzoic acid by highlighting the versatility of methylsulfonyl group incorporation . Additionally, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been reported, which could be adapted for the synthesis of the 3-substituted isomer .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl derivative provides insights into the electronic structure and potential reactivity of the molecule . Similarly, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, which could inform the structural analysis of 3-[Methyl(methylsulfonyl)amino]benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is significant for their potential applications. Meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for the functionalization of the 3-position in 3-[Methyl(methylsulfonyl)amino]benzoic acid . Additionally, the synthesis of benzimidazoles using sulfonic acid functionalized imidazolium salts/FeCl3 indicates the potential for catalytic systems to facilitate reactions involving benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(methylsulfonyl)amino]benzoic acid can be inferred from related compounds. For instance, the benzoic acid moiety is known to impart stress tolerance in plants, suggesting that derivatives like 3-[Methyl(methylsulfonyl)amino]benzoic acid may also influence biological systems . The use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis indicates the solubility and interaction of sulfonyl-containing compounds with other chemical entities . Furthermore, the synthesis and properties of amino acid sulfones provide insights into the behavior of sulfur-containing compounds .

科学的研究の応用

Specific Scientific Field

The research is conducted in the field of Chemistry , specifically in the synthesis of novel heterocyclic compounds .

Summary of the Application

The compound is used in the synthesis of novel heterocyclic compounds through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3) .

Methods of Application or Experimental Procedures

Initially, azo dye (S1) is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester (S2) is formed by reacting azo dye (S1) with concentrated sulfuric acid. Hydrazide (S3) is then synthesized by reacting ester (S2) with 80% hydrazine hydrate .

Further reactions of hydrazide (S3) with various anhydrides (maleic anhydride, phthalic anhydride, 3-nitrophthalic anhydride, and succinic anhydride) result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .

Additionally, compound S3 undergoes cyclization with acetyl acetone, ethyl acetoacetate, methyl acetoacetate, and diethyl malonate to produce five-membered heterocyclic compounds .

Summary of the Results or Outcomes

The biological activity of these synthesized compounds is also investigated . The prepared compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Glucose Analysis

In the field of Biochemistry , “3-[Methyl(methylsulfonyl)amino]benzoic acid” has been used to analyse glucose content from the extraction of starch and soluble sugars .

Acidity of Substituted Benzoic Acids

In Organic Chemistry , substituted benzoic acids, including “3-[Methyl(methylsulfonyl)amino]benzoic acid”, are studied for their acidity. The conjugate base of benzoic acid is stabilized by electron-withdrawing groups, which makes the acid more acidic .

Synthesis of Heterocyclic Compounds

In the field of Organic Chemistry , this compound is used in the synthesis of various heterocyclic compounds . The process involves multiple steps and the resulting compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

特性

IUPAC Name |

3-[methyl(methylsulfonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCROBQKZVFBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623675 |

Source

|

| Record name | 3-[(Methanesulfonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(methylsulfonyl)amino]benzoic acid | |

CAS RN |

89469-46-5 |

Source

|

| Record name | 3-[(Methanesulfonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

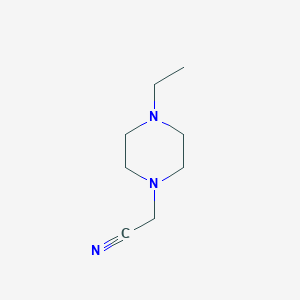

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

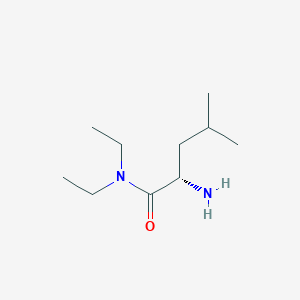

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

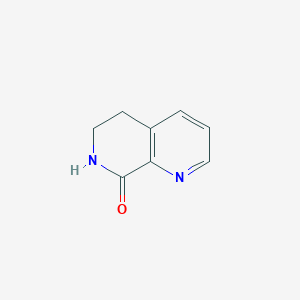

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)